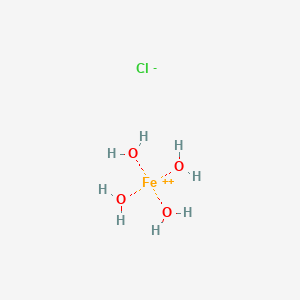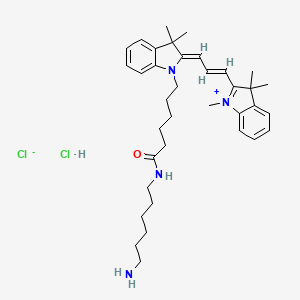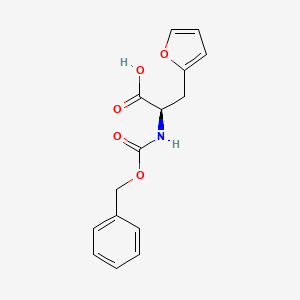
Tetraaqua-Iron(II) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetraaqua-Iron(II) chloride can be synthesized by dissolving iron(II) chloride in water. The reaction typically involves the following steps:
- Dissolve iron(II) chloride (FeCl₂) in distilled water.
- The iron(II) ions coordinate with water molecules to form the tetraaqua complex.
Industrial Production Methods: Industrial production of iron(II) chloride involves the reaction of iron with hydrochloric acid: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting iron(II) chloride can then be dissolved in water to form this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) chloride. [ \text{4[Fe(H₂O)₄]Cl₂} + \text{O}_2 \rightarrow 4\text{[Fe(H₂O)₄]Cl₃} ]
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: The water molecules in the complex can be substituted by other ligands such as bipyridyl.
Common Reagents and Conditions:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Bipyridyl, ethylenediamine under mild conditions.
Major Products:
Oxidation: Iron(III) chloride.
Reduction: Various iron(II) complexes.
Substitution: Complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tetraaqua-Iron(II) chloride has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other iron complexes and as a reducing agent in organic synthesis.
Biology: Investigated for its role in biological systems and potential therapeutic applications.
Medicine: Explored for its antimicrobial properties.
Wirkmechanismus
The mechanism of action of tetraaqua-Iron(II) chloride involves its ability to coordinate with various ligands and participate in redox reactions. The iron(II) center can undergo oxidation to iron(III), facilitating electron transfer processes. This property is crucial in its role as a reducing agent and in catalytic applications .
Vergleich Mit ähnlichen Verbindungen
Iron(II) chloride (FeCl₂): Lacks coordinated water molecules, making it less soluble in water compared to tetraaqua-Iron(II) chloride.
Iron(III) chloride (FeCl₃): An oxidized form of iron(II) chloride, used in different industrial applications.
Tetraaqua bismaleato Iron(II): Another iron(II) complex with different ligands, showing unique antimicrobial properties.
Uniqueness: this compound is unique due to its high solubility in water and its ability to act as both a reducing agent and a precursor for other iron complexes. Its coordination with water molecules enhances its reactivity and versatility in various chemical reactions .
Eigenschaften
Molekularformel |
ClFeH8O4+ |
|---|---|
Molekulargewicht |
163.36 g/mol |
IUPAC-Name |
iron(2+);chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Fe.4H2O/h1H;;4*1H2/q;+2;;;;/p-1 |
InChI-Schlüssel |
WTPDOLWWPWJHPI-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.O.O.[Cl-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12946563.png)
![3-Thioxo-2-(3-(trifluoromethyl)phenyl)hexahydroimidazo[1,5-a]pyridin-1(5H)-one](/img/structure/B12946564.png)



![(3-endo)-3-(2-(Aminomethyl)phenyl)-8-(bis(2-chlorophenyl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12946587.png)
![Ethyl 5-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B12946588.png)

![6-Methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-c]pyrimidine](/img/structure/B12946601.png)



![N,N'-(2,2'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-diyl)bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12946632.png)
